2-[4-(2,6-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid
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Overview
Description
2-[4-(2,6-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid is a synthetic organic compound characterized by the presence of a triazole ring attached to a dimethoxyphenyl group and a methylpropanoic acid moiety
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-triazole derivatives have been reported to show promising activity against various targets, including cancer cell lines and enzymes involved in Strigolactone biosynthesis .
Mode of Action
1,2,4-triazole derivatives are known to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
It’s known that 1,2,4-triazole derivatives can inhibit the biosynthesis of strigolactones, a kind of plant hormones .
Pharmacokinetics
1,2,4-triazole derivatives are known to improve the pharmacokinetics of compounds .
Result of Action
Some 1,2,4-triazole derivatives have shown cytotoxic activity against various cancer cell lines .
Action Environment
It’s known that 1,2,4-triazole derivatives can act as corrosion inhibitors, suggesting that they may be stable in various environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,6-dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the triazole ring is replaced by the dimethoxyphenyl moiety.
Introduction of the Methylpropanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,6-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-[4-(2,6-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid has several scientific research applications:
Medicinal Chemistry: The compound’s triazole ring is known for its bioactivity, making it a potential candidate for drug development, particularly as an antifungal, antibacterial, or anticancer agent.
Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Industrial Chemistry: It can serve as an intermediate in the synthesis of other complex organic molecules, facilitating the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares the triazole and dimethoxyphenyl groups but differs in the additional methoxyphenyl group and the propanone moiety.
2,4-Disubstituted Thiazoles: These compounds also exhibit a range of biological activities and share structural similarities with the triazole derivatives.
Uniqueness
2-[4-(2,6-Dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in medicinal and materials chemistry.
Properties
IUPAC Name |
2-[4-(2,6-dimethoxyphenyl)triazol-1-yl]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-14(2,13(18)19)17-8-9(15-16-17)12-10(20-3)6-5-7-11(12)21-4/h5-8H,1-4H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCJVZUVEGXUHMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)N1C=C(N=N1)C2=C(C=CC=C2OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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